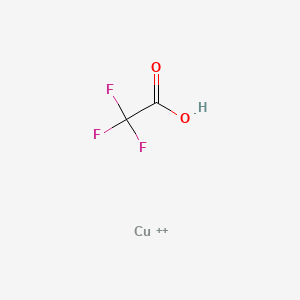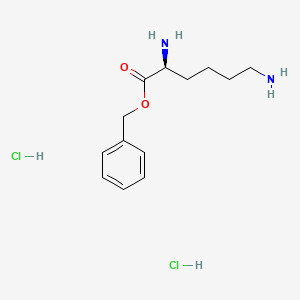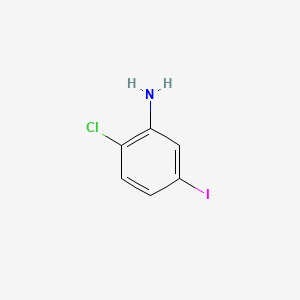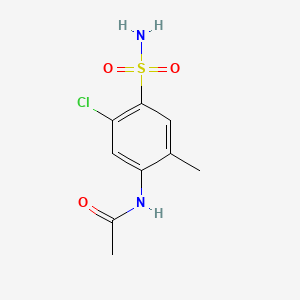
Copper(II) trifluoroacetate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II) trifluoroacetate hydrate is a chemical compound with the formula Cu(CF3COO)2·xH2O. It is the trifluoroacetate salt of divalent copper and exists in various hydrated forms. The compound is known for its blue crystalline appearance and is soluble in water. It is widely used in organic synthesis and as a reagent in various chemical reactions .
準備方法
Copper(II) trifluoroacetate hydrate can be synthesized through several methods:
化学反応の分析
Copper(II) trifluoroacetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons. These reactions are often facilitated by specific reagents and conditions.
Substitution Reactions: this compound can undergo substitution reactions where the trifluoroacetate group is replaced by other functional groups.
Formation of Adducts: The compound forms adducts with a variety of Lewis bases, which bind to the axial positions of the copper center.
科学的研究の応用
Copper(II) trifluoroacetate hydrate has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical studies to investigate the role of copper in biological systems.
Medicine: Research into the potential therapeutic applications of copper compounds often involves this compound.
Industry: It serves as an electrocatalyst in gas diffusion electrodes and is used in electrochemical gas sensors
作用機序
The mechanism of action of copper(II) trifluoroacetate hydrate involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the copper center plays a crucial role in facilitating electron transfer and stabilizing reaction intermediates .
類似化合物との比較
Copper(II) trifluoroacetate hydrate can be compared with other copper-based compounds such as:
Copper(II) acetate: Similar to this compound, copper(II) acetate is used in organic synthesis and as a catalyst.
Copper(II) trifluoromethanesulfonate: This compound also contains a trifluoromethyl group but differs in its anionic component.
Copper(II) acetylacetonate: Another copper-based compound used in catalysis and synthesis, copper(II) acetylacetonate has distinct coordination chemistry compared to this compound.
特性
IUPAC Name |
copper;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Cu/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLJCVXRBGBMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCuF3O2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16712-25-7, 123333-88-0 |
Source


|
| Record name | NSC179341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Copper(II) trifluoroacetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Copper(II) trifluoroacetate in both its anhydrous and hydrated forms?
A1: The research paper provides the following information []:
Q2: How is anhydrous Copper(II) trifluoroacetate prepared?
A2: According to the research abstract, the anhydrous form of Copper(II) trifluoroacetate is obtained by dehydrating its hydrated counterpart [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Allyl-5-chloro-1H-benzo[d]imidazole](/img/structure/B579036.png)







![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)

